molecular formula C22H27N3O6 B6558570 3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040660-71-6

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Cat. No.: B6558570
CAS No.: 1040660-71-6
M. Wt: 429.5 g/mol
InChI Key: WHFHUGPFOSCKCZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The amide group might be hydrolyzed under acidic or basic conditions. The ether groups might be cleaved by strong acids. The pyrazine ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the balance of polar (amide) and nonpolar (ether) groups. Its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its target in the body .

Safety and Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing for efficacy and safety .

Properties

IUPAC Name

3,4-diethoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-4-30-18-7-6-15(12-19(18)31-5-2)21(27)23-8-9-24-10-11-25-14-20(29-3)17(26)13-16(25)22(24)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHUGPFOSCKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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